molecular formula C19H21N3O5 B14756283 n-[(Benzyloxy)carbonyl]tyrosylglycinamide CAS No. 10128-32-2

n-[(Benzyloxy)carbonyl]tyrosylglycinamide

Cat. No.: B14756283
CAS No.: 10128-32-2
M. Wt: 371.4 g/mol
InChI Key: QJVFWNHLKIAQAW-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]tyrosylglycinamide: is an organic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the tyrosine residue, which is further linked to a glycinamide moiety. This compound is often used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]tyrosylglycinamide typically involves the protection of the amino group of tyrosine using benzyl chloroformate, followed by coupling with glycinamide. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[(Benzyloxy)carbonyl]tyrosylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(Benzyloxy)carbonyl]tyrosylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]tyrosylglycinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • N-Benzyloxycarbonyl-L-tyrosine
  • N-Benzyloxycarbonyl-L-proline
  • N-Benzyloxycarbonyl-L-cysteine

Comparison: N-[(Benzyloxy)carbonyl]tyrosylglycinamide is unique due to its specific combination of a benzyloxycarbonyl-protected tyrosine residue and a glycinamide moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable in specialized applications such as peptide synthesis and biochemical research .

Properties

CAS No.

10128-32-2

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C19H21N3O5/c20-17(24)11-21-18(25)16(10-13-6-8-15(23)9-7-13)22-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,24)(H,21,25)(H,22,26)

InChI Key

QJVFWNHLKIAQAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N

Origin of Product

United States

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